molecular formula C19H29NO2 B023380 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one CAS No. 97928-18-2

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No.: B023380
CAS No.: 97928-18-2
M. Wt: 303.4 g/mol
InChI Key: HUFTWIJFTZKVMR-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one is a synthetic organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a butanone moiety and a hydroxypiperidine ring

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-tert-butylbenzaldehyde and 4-hydroxypiperidine.

    Step 1: The 4-tert-butylbenzaldehyde undergoes a condensation reaction with 4-hydroxypiperidine in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate Schiff base.

    Step 2: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Step 3: The amine is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The tert-butyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug development due to its structural features.
  • Investigated for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Potential use in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidine moiety may interact with active sites of enzymes, while the phenyl and butanone groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-tert-Butylphenyl)-4-piperidin-1-ylbutan-1-one
  • 1-(4-tert-Butylphenyl)-4-(4-methylpiperidin-1-yl)butan-1-one

Comparison:

  • The presence of the hydroxyl group in 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one provides additional sites for hydrogen bonding, potentially increasing its solubility and reactivity compared to similar compounds without the hydroxyl group.
  • The tert-butyl group offers steric hindrance, which can affect the compound’s reactivity and interaction with biological targets.

This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFTWIJFTZKVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604271
Record name 1-(4-tert-Butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97928-18-2
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97928-18-2
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Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-tert-Butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-HYDROXYPIPERIDIN-1-YL)BUTAN-1-ONE
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